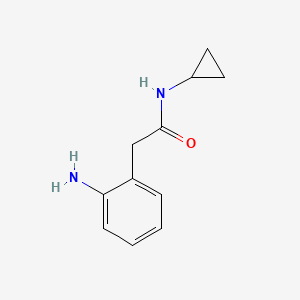
2-(2-aminophenyl)-N-cyclopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminophenyl)-N-cyclopropylacetamide (2-ACP) is an important synthetic compound used in the pharmaceutical, chemical, and biotechnology industries. It has a wide range of applications, including the synthesis of drugs, the development of new drugs, and the investigation of biochemical and physiological effects. The compound is also used in research to study the mechanism of action and the biochemical and physiological effects of various drugs.
Scientific Research Applications
Conformational Restriction in Biologically Active Compounds
The cyclopropane ring, a core component of 2-(2-aminophenyl)-N-cyclopropylacetamide, serves as a conformational restrictor in various biologically active compounds to enhance their activity and elucidate bioactive conformations. For instance, the design of conformationally restricted analogues of histamine, such as 2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes, leverages the cyclopropane ring to investigate the bioactive conformations of histamine H3 receptor agonists. This approach facilitates the synthesis of compounds with improved specificity and activity by restricting the conformational flexibility of the cyclopropane moiety, leading to the development of potent histamine analogues with significant therapeutic potential (Kazuta et al., 2002).
Novel Metabolic Pathways and Drug Conjugation
This compound's structural analogues demonstrate novel metabolic pathways and drug conjugation mechanisms. The conversion of acetaminophen to N-Acylphenolamine AM404 through fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system exemplifies this. Such conjugation is crucial for the bioactivation of certain drugs, leading to potentiation of their pharmacological effects. This mechanism sheds light on the intricate processes involved in drug metabolism and the potential therapeutic applications of compounds related to this compound (Högestätt et al., 2005).
Synthesis of Neurotransmitter Analogues
The cyclopropane ring is utilized in synthesizing substituted 2-phenylcyclopropylamines and neurotransmitter analogues like histamine and tryptamine. These compounds, known for their monoamine oxidase inhibition and hallucinogenic mimicry, are synthesized from readily available materials through efficient pathways. This highlights the potential of this compound derivatives in developing new therapeutic agents targeting neurological disorders and mental health conditions (Faler & Joullié, 2007).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-aminobenzyl alcohol, have been found to interact with proteins like complement factor d . This protein plays a crucial role in the immune response and inflammation.
Mode of Action
This interaction could potentially alter the normal functioning of the target, leading to therapeutic effects .
Biochemical Pathways
For instance, 2-aminobenzyl alcohol has been linked to the synthesis of alpha-ribazole-5’-phosphate from nicotinate mononucleotide (NAMN) and 5,6-dimethylbenzimidazole (DMB) . The downstream effects of these pathways could potentially influence various biological processes, including cellular metabolism and immune response.
Pharmacokinetics
A study on a structurally similar compound, 2-aminophenyl-2-(2,4,5-triphenylimidazole), showed that it had good absorption and distribution properties . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic efficacy.
Result of Action
Based on the known effects of similar compounds, it can be hypothesized that it may lead to changes in cellular processes, potentially influencing cell growth, metabolism, or immune response .
Biochemical Analysis
Biochemical Properties
The compound 2-(2-aminophenyl)-N-cyclopropylacetamide has been found to interact with various enzymes and proteins . It has shown inhibitory activity against Bcr-Abl and HDAC1, two independent pharmacological activities . These interactions are likely due to the compound’s structure, which allows it to bind to the active sites of these enzymes and inhibit their function .
Cellular Effects
This compound has demonstrated significant effects on various types of cells. For instance, it has shown potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s inhibitory activity against Bcr-Abl and HDAC1 suggests that it may exert its effects at the molecular level by binding to these enzymes and inhibiting their function .
Temporal Effects in Laboratory Settings
Given its inhibitory activity against certain enzymes, it is plausible that the compound’s effects may change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
This compound may be involved in various metabolic pathways. For instance, it has been associated with tryptophan metabolism, a key biochemical pathway .
properties
IUPAC Name |
2-(2-aminophenyl)-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-10-4-2-1-3-8(10)7-11(14)13-9-5-6-9/h1-4,9H,5-7,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGKAKIDLUPAFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

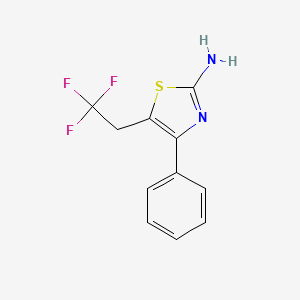
![3-Methyl-1-(oxolan-2-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2924674.png)
![Methyl 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate](/img/structure/B2924678.png)
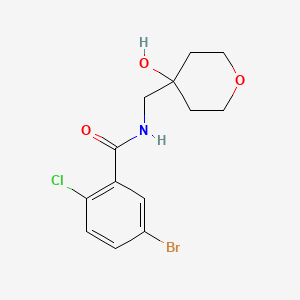

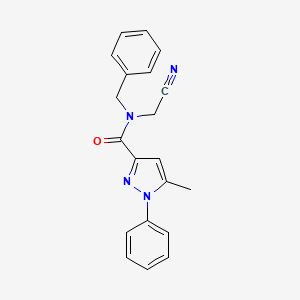
![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-{[(2,4-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B2924682.png)
![2-([1,1'-biphenyl]-4-yl)-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2924683.png)


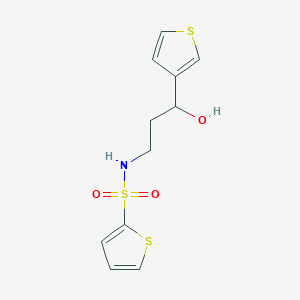
![2-[(4-methylphenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2924689.png)
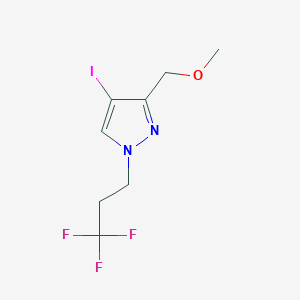
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2924692.png)